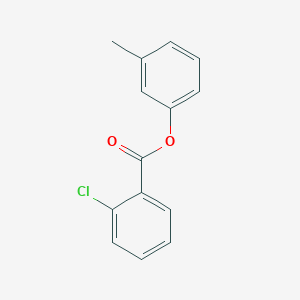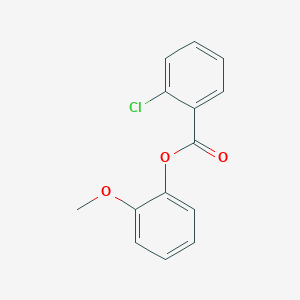![molecular formula C13H15ClOS B285972 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B285972.png)
2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds that have a unique structure, making them attractive targets for drug discovery.
Mécanisme D'action
The mechanism of action of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and physiological effects:
Studies have shown that 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one has anti-inflammatory and analgesic effects in animal models. These effects are believed to be due to the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Additionally, this compound has been shown to exhibit anticancer properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one in lab experiments is its unique structure, which may make it an attractive target for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the study of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective COX-2 inhibitors. Additionally, this compound may be studied further for its anticancer properties, and its potential as a drug candidate for other diseases may be explored.
Méthodes De Synthèse
The synthesis of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide and ammonium chloride. The reaction proceeds through a series of intermediate steps to yield the final product.
Applications De Recherche Scientifique
2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been investigated for its anticancer properties.
Propriétés
Formule moléculaire |
C13H15ClOS |
|---|---|
Poids moléculaire |
254.78 g/mol |
Nom IUPAC |
2-chlorospiro[5,6-dihydro-1-benzothiophene-7,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H15ClOS/c14-11-8-9-10(15)4-7-13(12(9)16-11)5-2-1-3-6-13/h8H,1-7H2 |
Clé InChI |
AWYUQRNROTWEMF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCC(=O)C3=C2SC(=C3)Cl |
SMILES canonique |
C1CCC2(CC1)CCC(=O)C3=C2SC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)


